The 5-Position 4-Chlorobenzamido Substituent as a Key Differentiator
This compound is defined by a 4-chlorobenzamido group at the 5-position, while the 1- and 3-positions are esterified. This is distinct from the commercially available Dimethyl 2-((4-chlorobenzoyl)amino)isophthalate, which has the same substituent at the 2-position [1]. The change from 5- to 2-substitution fundamentally alters the molecule's geometry and potential for intermolecular interactions, representing a critical variable in SAR studies.
| Evidence Dimension | Substitution pattern on the aromatic ring |
|---|---|
| Target Compound Data | 4-Chlorobenzamido at the 5-position of the isophthalate core |
| Comparator Or Baseline | Dimethyl 2-((4-chlorobenzoyl)amino)isophthalate (PubChem CID 68884923) with the same group at the 2-position |
| Quantified Difference | Positional isomerism; a qualitative, but defining, structural difference with major implications for chemical behavior. |
| Conditions | Structural comparison based on chemical structure as defined by IUPAC nomenclature and SMILES representation. |
Why This Matters
This specific regioisomer must be selected for studies where the 5-position substituent is a key determinant of activity or reactivity.
- [1] PubChem. (n.d.). Dimethyl 2-((4-chlorobenzoyl)amino)isophthalate. PubChem Compound Summary for CID 68884923. National Library of Medicine (US), National Center for Biotechnology Information. View Source
